2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound featuring a benzamide core with various substituents, including a tetrahydropyran ring and a piperidine moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as piperidin-4-ol derivatives, have been evaluated for potential treatment of hiv .
Mode of Action
It is known that similar compounds interact with their targets to inhibit the replication of the hiv virus .
Biochemical Pathways
It is known that similar compounds interfere with the replication process of the hiv virus, thereby affecting the viral life cycle .
Result of Action
It is known that similar compounds have potential antiviral effects, particularly against hiv .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts like Raney nickel.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring is often introduced via the hydrogenation of dihydropyran.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylbenzamide: Lacks the piperidine and tetrahydropyran rings, making it less complex.
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide: Similar but without the dimethyl substitution on the benzamide core.
Uniqueness
2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is unique due to its combination of a benzamide core with both piperidine and tetrahydropyran rings, providing a distinct structural framework that can be exploited for various applications .
Properties
IUPAC Name |
2,5-dimethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-15-3-4-16(2)19(13-15)20(23)21-14-17-5-9-22(10-6-17)18-7-11-24-12-8-18/h3-4,13,17-18H,5-12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDANZQYOAICVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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